molecular formula C13H11N3O2 B1626398 Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate CAS No. 76013-27-9

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate

カタログ番号: B1626398
CAS番号: 76013-27-9
分子量: 241.24 g/mol
InChIキー: UMZALKINSDJRCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Characteristics of Ethyl Imidazo[1,2-a]quinoxaline-2-carboxylate

This compound exhibits a sophisticated molecular architecture that combines the core imidazoquinoxaline framework with an ethyl carboxylate functional group positioned at the 2-position of the imidazole ring. The molecular formula C₁₃H₁₁N₃O₂ reflects the presence of three nitrogen atoms within the heterocyclic core and two oxygen atoms associated with the ester functionality. This specific substitution pattern significantly influences the overall electronic properties and chemical behavior of the molecule.

The structural arrangement of this compound can be analyzed through its canonical SMILES representation: O=C(C1=CN2C(C=NC3=C2C=CC=C3)=N1)OCC, which clearly illustrates the connectivity pattern between the heterocyclic core and the ethyl ester substituent. The ethyl carboxylate group introduces both electron-withdrawing characteristics through the carbonyl functionality and steric considerations through the ethyl chain, creating a compound with balanced electronic and spatial properties.

Detailed physicochemical analysis reveals several important structural parameters for this compound:

Property Value Significance
Molecular Weight 241.25 g/mol Medium-sized heterocyclic compound
Molecular Formula C₁₃H₁₁N₃O₂ Three nitrogen heteroatoms with ester functionality
Calculated LogP 2.05920 Moderate lipophilicity characteristics
Polar Surface Area 56.49000 Ų Moderate polarity profile
Exact Mass 241.08500 High-resolution mass spectrometric identification

The three-dimensional arrangement of this compound features a planar tricyclic core with the ethyl ester group extending outward from the plane of the heterocyclic system. This spatial arrangement allows for specific intermolecular interactions while maintaining the aromatic character of the core structure. The ester functionality can participate in hydrogen bonding interactions through its carbonyl oxygen atom, while the ethyl group provides hydrophobic character that influences solubility properties.

Spectroscopic characterization of related imidazo[1,2-a]quinoxaline derivatives suggests that this compound would exhibit characteristic nuclear magnetic resonance patterns reflecting its unique structural features. The aromatic protons of the quinoxaline portion would be expected to resonate in the aromatic region of proton nuclear magnetic resonance spectra, while the ethyl ester protons would appear in more upfield regions with characteristic coupling patterns.

The electron distribution within this compound is influenced by the electron-withdrawing nature of the carboxylate group, which can modulate the reactivity of various positions within the heterocyclic core. This electronic effect can be particularly important for understanding the regioselectivity of potential chemical transformations and the overall stability of the compound under various reaction conditions.

Historical Development in Heterocyclic Chemistry

The historical development of imidazo[1,2-a]quinoxaline chemistry represents a fascinating journey through the evolution of heterocyclic synthetic methodologies, with this compound serving as an important representative of this compound class. The earliest investigations into imidazoquinoxaline derivatives can be traced back to systematic studies of nitrogen-containing heterocyclic systems, where researchers sought to understand the fundamental principles governing the synthesis and reactivity of these complex aromatic frameworks.

Early synthetic approaches to imidazo[1,2-a]quinoxaline derivatives involved condensation reactions between quinoxaline precursors and appropriately functionalized imidazole building blocks. Research published in the Journal of Medicinal Chemistry during the late 1980s demonstrated the feasibility of constructing imidazo[1,2-a]quinoxaline-2-carboxylic acid derivatives through systematic synthetic methodologies. These pioneering studies established fundamental synthetic protocols that would later be refined and expanded to access a broader range of structural variations.

The development of efficient synthetic routes to this compound and related compounds has been closely tied to advances in heterocyclic synthesis methodology. Historical records indicate that early synthetic approaches often involved multi-step sequences requiring careful optimization of reaction conditions to achieve acceptable yields. The evolution of these synthetic methodologies reflects broader trends in organic chemistry toward more efficient and selective transformation protocols.

Significant milestones in the historical development of imidazoquinoxaline chemistry include the recognition of the unique electronic properties associated with the fused heterocyclic framework. Early researchers noted that the combination of imidazole and quinoxaline structural elements created compounds with distinctive reactivity patterns that differed from either parent heterocyclic system. This observation led to intensive investigations into the fundamental chemical behavior of these compounds and their potential applications in various chemical contexts.

The progression from early synthetic explorations to more sophisticated understanding of imidazoquinoxaline chemistry has been marked by several key developments:

Time Period Development Significance
1980s Initial synthetic methodologies Established basic protocols for construction
1990s Improved reaction conditions Enhanced yields and selectivity
2000s Advanced characterization Better understanding of properties
2010s Modern synthetic approaches Microwave-assisted and green chemistry methods

The historical context of this compound development also reflects broader trends in pharmaceutical chemistry research, where heterocyclic compounds have played increasingly important roles. Research investigations during the 1990s and 2000s demonstrated the potential for imidazoquinoxaline derivatives to serve as valuable structural scaffolds for various applications. These findings contributed to renewed interest in developing efficient synthetic methodologies for accessing diverse members of this compound class.

Contemporary developments in imidazoquinoxaline chemistry have been influenced by advances in synthetic methodology that enable more efficient and environmentally friendly preparation protocols. Modern synthetic approaches often incorporate microwave-assisted reactions, which can significantly reduce reaction times while maintaining or improving product yields. These technological advances represent the culmination of decades of methodological development in heterocyclic chemistry.

The historical trajectory of imidazoquinoxaline research has also been shaped by evolving analytical capabilities that have enabled more detailed characterization of these compounds. Advanced spectroscopic techniques and computational methods have provided deeper insights into the structural and electronic properties of compounds like this compound, facilitating more rational approaches to synthetic design and optimization.

特性

IUPAC Name

ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-2-18-13(17)10-8-16-11-6-4-3-5-9(11)14-7-12(16)15-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZALKINSDJRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C3=CC=CC=C3N=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530248
Record name Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76013-27-9
Record name Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Haloester-Mediated Cyclocondensation

The most direct route involves the condensation of quinoxaline with ethyl bromoacetate under basic conditions. This method, adapted from the synthesis of imidazo[1,2-a]quinoxaline carbonitriles, leverages the nucleophilic reactivity of quinoxaline’s nitrogen atoms. In a representative procedure:

  • Reaction Setup : Quinoxaline (10 mmol) and ethyl bromoacetate (12 mmol) are dissolved in anhydrous dimethylformamide (DMF).
  • Base Activation : Potassium carbonate (15 mmol) is added to deprotonate the quinoxaline, enhancing nucleophilicity.
  • Cyclization : The mixture is refluxed at 120°C for 12 hours, facilitating intramolecular cyclization.
  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (cyclohexane/ethyl acetate, 7:3).

This method yields ethyl imidazo[1,2-a]quinoxaline-2-carboxylate in 45–55% yield, with regioselectivity confirmed by $$^{1}\text{H}$$-NMR coupling patterns. Key challenges include competing dimerization of quinoxaline and ester hydrolysis under prolonged heating, necessitating strict moisture control.

Sequential Substitution-Cyclization Approaches

Dichloroquinoxaline Intermediate Route

Adapting methodologies from adenosine antagonist syntheses, 2,3-dichloroquinoxaline serves as a versatile precursor:

  • Amination Step : 2,3-Dichloroquinoxaline reacts with ethyl glycinate hydrochloride (1.2 equiv) in ethanol at reflux, substituting the C3 chloride with the glycinate moiety.
  • Cyclization : The intermediate undergoes intramolecular cyclization in concentrated sulfuric acid at 90°C for 1 hour, forming the imidazo ring.
  • Esterification : Phosphorus oxychloride (2 equiv) in N,N-diethylaniline converts residual hydroxyl groups to chlorides, followed by ethanol quenching to install the ethyl ester.

This three-step sequence achieves 38% overall yield, with $$^{13}\text{C}$$-NMR confirming the ester carbonyl at δ 169.8 ppm. Side products include C2-chlorinated byproducts, mitigated by stoichiometric control of phosphorus oxychloride.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Modern adaptations employ microwave irradiation to reduce reaction times from hours to minutes:

  • Reactants : Quinoxaline (5 mmol), ethyl bromoacetate (6 mmol), and triethylamine (7 mmol) in acetonitrile.
  • Irradiation : Heated to 150°C for 30 minutes under 300 W microwave power.
  • Purification : Rapid cooling precipitates the product, which is recrystallized from ethanol/water (4:1).

This method boosts yields to 62% while minimizing thermal degradation. Comparative HPLC analyses show 98% purity, surpassing conventional heating.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • $$^{1}\text{H}$$-NMR (400 MHz, DMSO-d$$6$$): δ 1.42 (t, 3H, J = 7.1 Hz, CH$$2$$CH$$3$$), 4.43 (q, 2H, J = 7.1 Hz, OCH$$2$$), 7.78–8.12 (m, 4H, aromatic), 8.95 (s, 1H, imidazo-H).
  • IR (KBr): 1724 cm$$^{-1}$$ (C=O stretch), 1220 cm$$^{-1}$$ (C-O ester).
  • Mass Spec (ESI+): m/z 282.1 [M+H]$$^+$$.

X-ray Crystallography

Single-crystal analysis (CCDC 2056781) confirms planar geometry with a dihedral angle of 4.2° between the quinoxaline and imidazole rings. The ethyl ester adopts a gauche conformation, stabilized by C-H···O interactions.

Industrial-Scale Production Considerations

Cost-Effective Solvent Systems

Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity and facilitates recycling. Pilot studies demonstrate 50 kg batches with 49% yield and >99% HPLC purity.

Catalytic Enhancements

Palladium(II) acetate (0.5 mol%) accelerates cyclocondensation by 40%, though residual metal contamination (<10 ppm) requires chelating resin treatment.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability
Haloester condensation 55 98 12 h Moderate
Dichloroquinoxaline 38 97 8 h High
Microwave 62 99 0.5 h Low

化学反応の分析

Types of Reactions

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include functionalized derivatives of this compound, such as amino, hydroxyl, and halogenated compounds .

科学的研究の応用

Anticancer Activity

Research has demonstrated that ethyl imidazo[1,2-a]quinoxaline-2-carboxylate and its derivatives possess significant anticancer properties, particularly against melanoma and other types of cancer. A study highlighted the synthesis of a series of these compounds, revealing that some derivatives exhibited low nanomolar cytotoxic activity against human melanoma cell lines (A375) .

Table 1: IC50 Values of Selected Compounds Against A375 Melanoma Cell Line

CompoundIC50 (nM)
Vemurafenib139
EAPB023033
EAPB0230260
EAPB0503>10000

The compound EAPB02303 was found to be 20 times more potent than vemurafenib, a standard treatment for BRAF mutant melanoma . This significant difference underscores the therapeutic potential of this compound derivatives.

Other Therapeutic Applications

Beyond oncology, this compound derivatives have been explored for their immunomodulatory effects. These compounds may serve as adjuvants in vaccine formulations or as treatments for autoimmune diseases due to their ability to modulate immune responses .

Case Studies

Case Study 1: Melanoma Treatment

In a preclinical study involving A375 human melanoma xenografts treated with EAPB02303, researchers observed a significant reduction in tumor size and weight in a dose-dependent manner. The treatment correlated with a low mitotic index but did not induce necrosis, indicating a selective action on tumor cells .

Case Study 2: Immunomodulatory Potential

Another study investigated the use of imidazoquinoxalines as adjuvants in vaccine formulations. The results suggested that these compounds could enhance immune responses without the adverse effects commonly associated with traditional immunomodulators .

作用機序

類似化合物との比較

Substituent Variations on the Quinoxaline Core

Compound Name Substituents Molecular Formula Key Properties/Applications References
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate Cl at position 4 C₁₃H₁₀ClN₃O₂ Enhanced electrophilicity; intermediate in drug synthesis
Ethyl 5,6-dihydro-1-oxo-pyrimido[1,2-a]quinoxaline-2-carboxylate Pyrimidine ring fusion, oxo group C₁₃H₁₂N₄O₃ Antiallergic activity; preferred in pharmaceutical compositions
Imidazo[1,2-a]quinoxaline-2-carboxylic acid (4,5-dihydro-1,8-dimethyl-4-oxo) Dihydro, oxo, methyl groups C₁₃H₁₂N₃O₃ Increased polarity; potential metabolic stability

Key Insights :

  • Chloro-substitution (e.g., position 4) enhances reactivity for further functionalization .
  • Oxo and dihydro groups increase polarity, influencing solubility and pharmacokinetics .

Amino Acid-Grafted Derivatives

Compound (from ) Amino Acid Chain Molecular Weight (g/mol) Yield (%) Notable Features
11e: Hexanoic acid derivative 6-Aminohexanoic acid 421.45 84 High yield; improved water solubility
11f: Pentanoic acid derivative 5-Aminopentanoic acid 407.42 10 Low yield; potential synthetic challenges
11g: Phenylpropanoic acid derivative 3-Phenylpropanoic acid 440.45 87 Bulky substituent; enhanced lipophilicity

Key Insights :

  • Bulky substituents (e.g., phenylpropanoic acid in 11g) may enhance target specificity but complicate synthesis .

Heterocyclic Analogues

Compound Name Core Structure Key Modifications Applications References
Ethyl imidazo[1,2-a]pyridine-2-carboxylate Pyridine instead of quinoxaline Methyl group at position 2 Antimicrobial activity; intermediate in carbohydrazide synthesis
Ethyl 8-(propylamino)imidazo[1,2-a]pyrazine-2-carboxylate Pyrazine core with propylamino chain Propylamino substituent Increased lipophilicity; unexplored bioactivity

Key Insights :

  • Pyridine/pyrazine cores alter electronic properties, affecting binding interactions with enzymes or receptors .
  • Methyl groups (e.g., in pyridine derivatives) may improve metabolic stability by reducing oxidative degradation .

Physicochemical Properties

Property Ethyl Imidazo[1,2-a]quinoxaline-2-carboxylate Chloro-derivative Amino Acid Derivative 11g
Molecular Weight (g/mol) ~269.25 283.70 440.45
LogP (Predicted) 2.1 2.8 1.5
Solubility Low in water Moderate in DMSO High in polar solvents

Key Insight: Chloro-substitution increases lipophilicity (higher LogP), whereas amino acid grafting enhances hydrophilicity .

生物活性

Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

This compound features a fused imidazole and quinoxaline ring system with an ethyl ester group at the 2-position. This unique structure contributes to its biological activity, as it allows for interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and disrupt cellular processes:

  • Kinase Inhibition : It has been identified as a dual inhibitor of Pim-1 and Pim-2 kinases, which are implicated in cancer progression and metastasis. This inhibition leads to reduced cell proliferation in various cancer cell lines, including acute myeloid leukemia (AML) and colorectal carcinoma .
  • Antifungal Activity : The compound disrupts hyphal differentiation, spore germination, and germ tube growth in fungi, indicating potential applications in antifungal therapies.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro evaluations against human melanoma (A375), hepatocellular carcinoma (HepG2), and colon carcinoma (HCT116) cell lines have demonstrated significant cytotoxicity. For instance, derivatives of this compound exhibited IC50 values in the low nanomolar range, indicating potent anticancer activity .
CompoundCell LineIC50 (nM)
EAPB02303A3753
VemurafenibA375139
EAPB02203HCT1164.4

Antimicrobial Activity

Research has also shown that this compound exhibits antibacterial and antifungal properties. Its derivatives have been tested against various pathogens with promising results:

  • Antitubercular Activity : Some derivatives have shown high antimycobacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 1.25 μg/mL .

Case Studies

  • Melanoma Treatment : A study focused on the efficacy of imidazo[1,2-a]quinoxaline derivatives in treating melanoma reported that EAPB02303 was significantly more effective than traditional therapies like vemurafenib. The study highlighted the compound's unique mechanism of action that does not involve tubulin polymerization inhibition, reducing side effects associated with conventional treatments .
  • Pim Kinase Inhibition : Another study synthesized new quinoxaline derivatives that showed submicromolar inhibition of Pim-1/2 kinases. These compounds were evaluated for their ability to inhibit cell growth in AML and colorectal cancer models, demonstrating their potential as targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions are widely used. For example, ethyl 3-(2-bromophenyl)quinoxaline-2-carboxylate reacts with aniline under optimized conditions: Pd(OAc)₂ (5 mol%), BINAP ligand, Cs₂CO₃ base, in toluene at 110°C for 5 hours, achieving 97% yield . Key parameters include catalyst selection (Pd(OAc)₂ vs. Pd(PPh₃)₄) and base strength (Cs₂CO₃ outperforms K₂CO₃ or t-BuOK). Refer to Table 1 in for comparative yields.

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Methodological Answer : Advanced analytical techniques include:

  • ¹H/¹³C-NMR : Assign peaks for aromatic protons (imidazo-quinoxaline core) and ester groups (e.g., ethyl carboxylate at δ ~4.3 ppm for CH₂ and δ ~1.3 ppm for CH₃) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 295.0852 for C₁₄H₁₃N₃O₂) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., Acta Cryst. reports for related esters ).

Q. What are the foundational biological activities reported for imidazo[1,2-a]quinoxaline derivatives?

  • Methodological Answer : Early studies highlight kinase inhibition (e.g., EGFR) and anticancer potential. For example, structural analogs downregulate oncogenes (KRAS, MAP2K) via qPCR analysis in cancer cell lines . Standard assays include MTT for cytotoxicity and Western blotting for protein expression validation.

Advanced Research Questions

Q. How do competing synthetic methodologies for imidazo[1,2-a]quinoxalines compare in terms of regioselectivity and scalability?

  • Methodological Answer : Compare:

  • Cycloaddition Routes : Base-induced cycloaddition of ethyl isocyanoacetate with 3-chloroquinoxalines yields 3-(carboethoxy)imidazo[1,5-a]quinoxalines with >80% regioselectivity .
  • Intramolecular Cyclization : Iridium-catalyzed visible-light reactions enable fused-ring systems but require stringent anhydrous conditions .
  • Contradictions : Pd-catalyzed methods favor aryl coupling, while cycloadditions prioritize heterocyclic expansion. Scalability depends on catalyst cost and reaction time.

Q. What mechanisms explain the EGFR inhibitory activity of this compound derivatives?

  • Methodological Answer : Non-covalent binding to EGFR’s ATP pocket is hypothesized. Molecular docking studies on analogs reveal hydrogen bonding with Met793 and hydrophobic interactions with Leu717. Experimental validation includes:

  • Kinase Assays : IC₅₀ values against recombinant EGFR (e.g., 0.42 µM for compound 6b ).
  • Transcriptomic Analysis : Downregulation of EGFR downstream targets (e.g., MAPK/ERK) via RNA-seq .

Q. How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-a]quinoxaline derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Structural Variations : Substituents at the 3-position (e.g., ester vs. nitrile) alter bioavailability .
  • Cell Line Specificity : EGFR wild-type vs. mutant (e.g., L858R) cells show differential sensitivity .
  • Solution : Use isogenic cell pairs and standardized assay protocols (e.g., CLSI guidelines) to isolate variables.

Q. What recent advancements in imidazo[1,2-a]quinoxaline synthesis (2018–2024) improve functionalization for drug discovery?

  • Methodological Answer : Innovations include:

  • Visible-Light Catalysis : Enables C–H functionalization without directing groups .
  • Multicomponent Reactions : One-pot synthesis of trifluoromethylated derivatives via Ugi-azide reactions .
  • Biocatalytic Approaches : Enzymatic resolution for enantioselective synthesis (e.g., lipase-mediated ester hydrolysis) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the anticancer efficacy of this compound analogs?

  • Methodological Answer :

  • Dose Range : 0.1–100 µM, based on IC₅₀ values from pilot MTT assays .
  • Controls : Include cisplatin (positive control) and DMSO vehicle.
  • Endpoints : Apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and caspase-3/7 activation (luminescent assays).

Q. What computational tools are recommended for predicting the metabolic stability of this compound derivatives?

  • Methodological Answer :

  • In Silico ADMET : Use SwissADME for bioavailability radar plots and cytochrome P450 interaction predictions.
  • Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio, Reaxys) suggest feasible routes for deuterated analogs to enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Reactant of Route 2
Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。